4-Allyl-1-butoxy-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-1-butoxy-2-methoxybenzene is an organic compound with the molecular formula C14H20O2 It is a derivative of benzene, featuring an allyl group, a butoxy group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1-butoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 2-methoxy-4-allylphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-1-butoxy-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Allyl-1-butoxy-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Allyl-1-butoxy-2-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The methoxy and butoxy groups can enhance its lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
Estragole (1-Allyl-4-methoxybenzene): Similar structure but lacks the butoxy group.
Anethole (1-Methoxy-4-(prop-1-en-1-yl)benzene): Similar structure but with a different alkyl group.
Safrole (1-Allyl-3,4-methylenedioxybenzene): Contains a methylenedioxy group instead of methoxy and butoxy groups.
Uniqueness
4-Allyl-1-butoxy-2-methoxybenzene is unique due to the presence of both butoxy and methoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
115422-59-8 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-butoxy-2-methoxy-4-prop-1-enylbenzene |
InChI |
InChI=1S/C14H20O2/c1-4-6-10-16-13-9-8-12(7-5-2)11-14(13)15-3/h5,7-9,11H,4,6,10H2,1-3H3 |
InChI Key |
VTCAIAGLQULXQO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC=C)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=CC)OC |
84019-91-0 | |
Synonyms |
Benzene, 1-butoxy-2-methoxy-4-(1-propenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.